4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid
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Overview
Description
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound that features both amino and carboxylic acid functional groups The presence of a fluoro and methoxy substituent on the phenyl ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the formation of an alcohol.
Scientific Research Applications
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluoro and methoxy substituents on the phenyl ring can enhance its binding affinity and specificity for certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluoro and methoxy substituents on the phenyl ring but lacks the amino and carboxylic acid groups.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: This compound contains similar structural features but includes a sulfonyl group instead of an amino group.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}butanoic acid: This compound has a similar backbone but includes additional fluorine atoms and a benzamide moiety.
Uniqueness
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups and substituents. The presence of both amino and carboxylic acid groups, along with the fluoro and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Properties
Molecular Formula |
C11H14FNO3 |
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Molecular Weight |
227.23 g/mol |
IUPAC Name |
4-amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChI Key |
JIVUKKLSVWAGFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCC(=O)O)N)F |
Origin of Product |
United States |
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